(1R,3S-)Solifénacine-d5 Chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

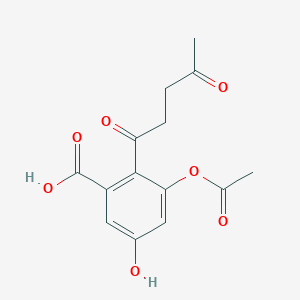

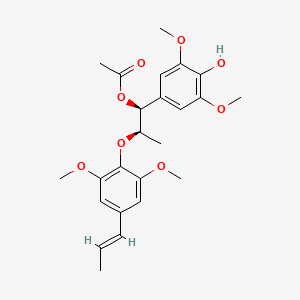

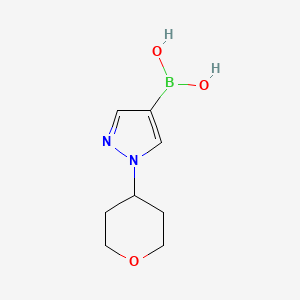

“(1R,3S-)Solifenacin-d5 Hydrochloride” is the deuterium labeled Solifenacin D5 hydrochloride . Solifenacin D5 hydrochloride is a deuterium labeled Solifenacin hydrochloride . Solifenacin hydrochloride is a muscarinic receptor antagonist with pKis of 7.6, 6.9 and 8.0 for M1, M2 and M3 receptors, respectively .

Molecular Structure Analysis

The molecular formula of “(1R,3S-)Solifenacin-d5 Hydrochloride” is C23H22D5ClN2O2 . The molecular weight is 403.96 .Physical And Chemical Properties Analysis

The molecular formula of “(1R,3S-)Solifenacin-d5 Hydrochloride” is C23H22D5ClN2O2 . The molecular weight is 403.96 .Applications De Recherche Scientifique

Études pharmacocinétiques

Le Solifénacine-d5 Chlorhydrate est utilisé dans les études pharmacocinétiques . Il est utilisé comme étalon interne pour la quantification de la Solifénacine dans le plasma de rat par chromatographie liquide-spectrométrie de masse en tandem . Cette méthode est appliquée avec succès dans l'étude pharmacocinétique du plasma de rat .

Traitement de la vessie hyperactive

Le succinate de solifénacine, le composé parent du Solifénacine-d5 Chlorhydrate, est un antagoniste compétitif du récepteur muscarinique de l'acétylcholine utilisé dans le traitement de la vessie hyperactive avec ou sans incontinence par impériosité .

Recherche en protéomique

« (1R,3S-)Solifénacine-d5 Chlorhydrate » est utilisé dans la recherche en protéomique . Il peut être utilisé pour étudier les effets de la Solifénacine sur l'expression et la fonction des protéines.

Antagoniste du récepteur muscarinique

Le chlorhydrate de solifénacine, le composé parent du Solifénacine-d5 Chlorhydrate, est un antagoniste du récepteur muscarinique . Il a des pKis de 7,6, 6,9 et 8,0 pour les récepteurs M1, M2 et M3, respectivement . Cela en fait un outil précieux pour étudier le rôle de ces récepteurs dans divers processus physiologiques et pathologiques.

Études du métabolisme

La Solifénacine est largement métabolisée dans le foie . L'utilisation du Solifénacine-d5 Chlorhydrate peut aider à étudier le métabolisme de la Solifénacine et ses effets sur diverses voies métaboliques.

Mécanisme D'action

Target of Action

The primary targets of (1R,3S-)Solifenacin-d5 Hydrochloride are the muscarinic receptors M1, M2, and M3 . These receptors play a crucial role in the transmission of nerve impulses in the parasympathetic nervous system.

Mode of Action

(1R,3S-)Solifenacin-d5 Hydrochloride acts as an antagonist to the muscarinic receptors M1, M2, and M3 . By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. This results in the relaxation of smooth muscles in the urinary bladder, reducing the urge to urinate and other symptoms of overactive bladder.

Pharmacokinetics

The pharmacokinetic properties of (1R,3S-)Solifenacin-d5 Hydrochloride are influenced by its deuterium labeling . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Orientations Futures

The future directions of “(1R,3S-)Solifenacin-d5 Hydrochloride” could involve its use in proteomics research . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This could open up new avenues for research and development in the field of drug discovery and development.

Analyse Biochimique

Biochemical Properties

(1R,3S-)Solifenacin-d5 Hydrochloride plays a significant role in biochemical reactions as a muscarinic receptor antagonist. It interacts with muscarinic acetylcholine receptors (mAChRs), specifically the M1, M2, and M3 subtypes. The binding affinities (pKi values) for these receptors are 7.6, 6.9, and 8.0, respectively . These interactions inhibit the action of acetylcholine, a neurotransmitter, thereby modulating various physiological responses.

Cellular Effects

(1R,3S-)Solifenacin-d5 Hydrochloride affects various cell types and cellular processes by inhibiting muscarinic receptors. This inhibition impacts cell signaling pathways, particularly those involving the parasympathetic nervous system. The compound can alter gene expression and cellular metabolism by reducing the activity of acetylcholine, leading to decreased muscle contractions and glandular secretions .

Molecular Mechanism

The molecular mechanism of (1R,3S-)Solifenacin-d5 Hydrochloride involves its binding to muscarinic receptors, preventing acetylcholine from activating these receptors. This antagonistic action results in the inhibition of downstream signaling pathways, which can include the reduction of intracellular calcium levels and the inhibition of cyclic AMP production. These changes can lead to decreased muscle contractions and glandular secretions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1R,3S-)Solifenacin-d5 Hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the deuterium labeling can enhance the stability of the compound, reducing its rate of degradation and prolonging its activity in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of (1R,3S-)Solifenacin-d5 Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits muscarinic receptors without causing significant adverse effects. At higher doses, toxic effects such as dry mouth, constipation, and blurred vision may occur due to excessive inhibition of acetylcholine activity . Threshold effects are observed where the compound’s efficacy plateaus, and further increases in dosage do not enhance its therapeutic effects.

Metabolic Pathways

(1R,3S-)Solifenacin-d5 Hydrochloride is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes, particularly CYP3A4. These enzymes facilitate the metabolism of the compound, leading to the formation of various metabolites. The deuterium labeling can influence the metabolic flux and levels of these metabolites, providing insights into the pharmacokinetics of the compound .

Transport and Distribution

Within cells and tissues, (1R,3S-)Solifenacin-d5 Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. The deuterium labeling can also influence the compound’s distribution, enhancing its stability and prolonging its activity .

Subcellular Localization

The subcellular localization of (1R,3S-)Solifenacin-d5 Hydrochloride is primarily within the cytoplasm, where it interacts with muscarinic receptors on the cell membrane. The compound’s activity and function are influenced by its localization, with post-translational modifications and targeting signals directing it to specific compartments. These factors can affect the compound’s efficacy and stability in cellular environments .

Propriétés

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m1./s1/i1D,2D,3D,7D,8D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUBKMSXTZQZEB-PRMAJCTPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]2C3=CC=CC=C3CCN2C(=O)O[C@@H]4CN5CCC4CC5)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

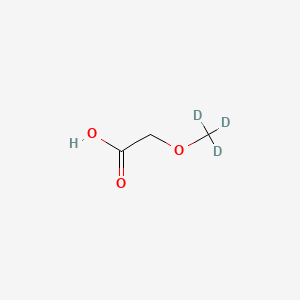

![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B568742.png)